molecular formula C30H18O5 B14335951 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone CAS No. 104157-30-4

5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone

Cat. No.: B14335951
CAS No.: 104157-30-4
M. Wt: 458.5 g/mol
InChI Key: FWWAJRGXMDAZKY-UHFFFAOYSA-N
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Description

5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone is a complex organic compound with a unique structure. It is characterized by its heptacene backbone, which is a polycyclic aromatic hydrocarbon consisting of seven linearly fused benzene rings. The compound also features an epoxy group and multiple ketone functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone typically involves multi-step organic reactions The process begins with the preparation of the heptacene backbone, which can be achieved through cyclization reactions of suitable precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the heptacene backbone can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone involves its interaction with specific molecular targets. The epoxy group and ketone functionalities allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The heptacene backbone also contributes to its ability to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6A,7,7A,15A,16,16A-Hexahydro-6,8,15,17-heptacenetetrone: This compound shares a similar heptacene backbone but lacks the epoxy group.

    7,16-Epoxyheptacene-5,9,14,18-tetrone: Similar in structure but with variations in the degree of hydrogenation and functional groups.

Uniqueness

5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone is unique due to its combination of an epoxy group and multiple ketone functionalities on a heptacene backbone. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

104157-30-4

Molecular Formula

C30H18O5

Molecular Weight

458.5 g/mol

IUPAC Name

31-oxaoctacyclo[14.14.1.02,15.04,13.06,11.017,30.019,28.021,26]hentriaconta-2,4(13),6,8,10,14,17(30),21,23,25-decaene-5,12,20,27-tetrone

InChI

InChI=1S/C30H18O5/c31-25-13-5-1-2-6-14(13)26(32)18-10-22-21(9-17(18)25)29-23-11-19-20(12-24(23)30(22)35-29)28(34)16-8-4-3-7-15(16)27(19)33/h1-10,19-20,29-30H,11-12H2

InChI Key

FWWAJRGXMDAZKY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC3=C1C4C5=CC6=C(C=C5C3O4)C(=O)C7=CC=CC=C7C6=O)C(=O)C8=CC=CC=C8C2=O

Origin of Product

United States

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